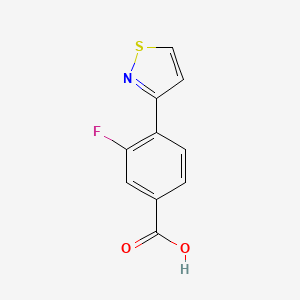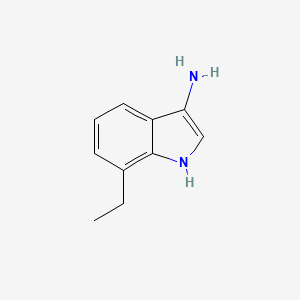
7-ethyl-1H-indol-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-ethyl-1H-indol-3-amine is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The indole nucleus is a common structural motif in many biologically active compounds, making this compound an important compound for scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 7-ethyl-1H-indol-3-amine, can be achieved through various methods. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For example, the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions yields the corresponding indole derivative .
Industrial Production Methods
Industrial production of indole derivatives often involves optimizing reaction conditions to achieve high yields and purity. This may include the use of catalysts, solvents, and specific reaction temperatures to facilitate the synthesis process. The Fischer indole synthesis is widely used in industrial settings due to its efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
7-ethyl-1H-indol-3-amine can undergo various chemical reactions, including:
Oxidation: Indole derivatives can be oxidized to form indole-3-carboxylic acids or other oxidized products.
Substitution: Electrophilic substitution reactions are common for indole derivatives due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxylic acid derivatives, while reduction can produce indoline derivatives .
Wissenschaftliche Forschungsanwendungen
7-ethyl-1H-indol-3-amine has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of 7-ethyl-1H-indol-3-amine involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact mechanism of action may vary depending on the specific biological activity being studied. For example, indole derivatives with anticancer properties may inhibit specific enzymes or signaling pathways involved in cancer cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Indole: The parent compound of 7-ethyl-1H-indol-3-amine, known for its wide range of biological activities.
Tryptophan: An essential amino acid containing an indole nucleus, important for protein synthesis and various metabolic processes.
Uniqueness
This compound is unique due to its specific structural modifications, which may confer distinct biological activities and chemical properties compared to other indole derivatives . These unique features make it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C10H12N2 |
|---|---|
Molekulargewicht |
160.22 g/mol |
IUPAC-Name |
7-ethyl-1H-indol-3-amine |
InChI |
InChI=1S/C10H12N2/c1-2-7-4-3-5-8-9(11)6-12-10(7)8/h3-6,12H,2,11H2,1H3 |
InChI-Schlüssel |
WPOJBUBDWBBHLB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C2C(=CC=C1)C(=CN2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



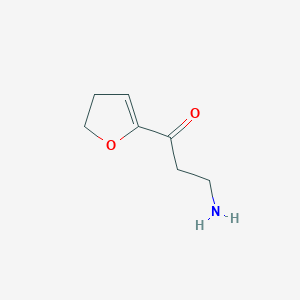
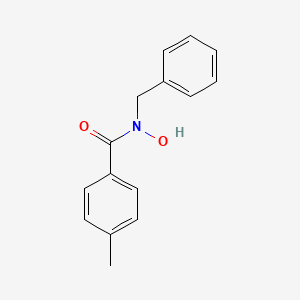
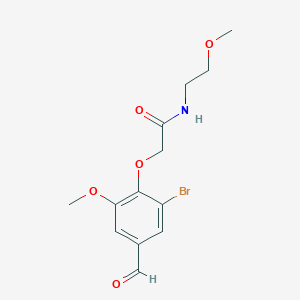



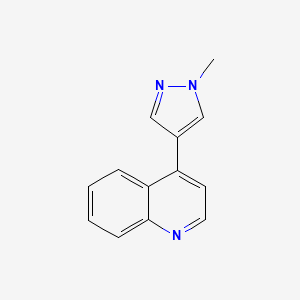
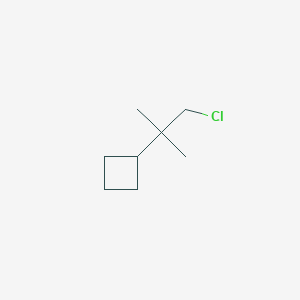

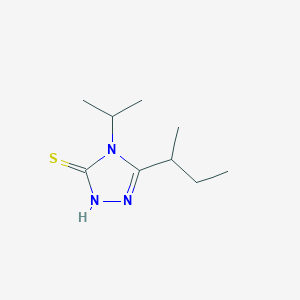
![1-[2-(Hydroxymethyl)-7-azabicyclo[2.2.1]heptan-7-yl]propan-1-one](/img/structure/B13157263.png)
![({[2-(Chloromethyl)pent-4-en-1-yl]oxy}methyl)benzene](/img/structure/B13157269.png)
